molecular formula C9H10N2O2 B098089 1-Methyl-5-nitroindoline CAS No. 18711-25-6

1-Methyl-5-nitroindoline

Cat. No. B098089
CAS RN: 18711-25-6
M. Wt: 178.19 g/mol
InChI Key: VNTWOKSFYDNPED-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindoline (MNI) is a molecule that has been studied for its ability to probe the structural changes in liquid water with temperature. The significance of MNI lies in its sensitivity to the structural dynamics of water, as evidenced by the variation in the peak wavenumber of its first absorption band with temperature changes. This sensitivity has been utilized to detect a minimum at 43 °C, which suggests a structural change in liquid water at ambient pressure .

Synthesis Analysis

The synthesis of related nitroindoline compounds has been explored in various studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Although this study does not directly describe the synthesis of 1-methyl-5-nitroindoline, it provides insights into the nitration processes that could be applicable to the synthesis of MNI.

Molecular Structure Analysis

The molecular structure of MNI has been utilized as a probe to understand the structural changes in liquid water. The relationship between the peak wavenumber of MNI's absorption band and temperature has been used to infer changes in the water structure, indicating a specific temperature range where these changes are prominent . However, detailed molecular structure analysis specific to MNI is not provided in the given papers.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1-methyl-5-nitroindoline. However, studies on related nitroindoline derivatives, such as the synthesis of isotopomers of 1-acyl-7-nitroindoline, suggest that nitroindoline compounds can undergo various chemical modifications, including isotopic labeling . These modifications can be crucial for applications in spectroscopy and other analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of MNI are inferred from its interaction with liquid water. The molecule's absorption characteristics change with temperature, which has been correlated with the heat capacity of liquid water. This indicates that MNI's physical properties are sensitive to the environment, making it a useful probe for studying temperature-induced changes in water structure . The specific physical and chemical properties of MNI, such as solubility, melting point, and reactivity, are not detailed in the provided papers.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

1-Methyl-5-nitroindoline and its derivatives have shown significant antimicrobial, anti-inflammatory, and antinociceptive activities. In a study, various derivatives demonstrated high antibacterial and antifungal activities compared to reference drugs such as clotrimazole and sulfamethoxazole. Additionally, some compounds exhibited notable anti-inflammatory and antinociceptive activities, comparable to drugs like indomethacin and morphine (Bassyouni et al., 2012).

Probing Structural Changes in Liquid Water

1-Methyl-5-nitroindoline has been used as a probe to detect structural changes in liquid water by varying temperature. The study found a specific temperature range where the structure of liquid water changes, using the molecule as a probe for absorption band shifts (Catalán & del Valle, 2018).

Solvent Basicity Scale Development

The compound has been instrumental in creating a generalized solvent basicity scale. The scale, which uses 1-Methyl-5-nitroindoline, can substitute widely used solvent scales like Gutmann's donor number, providing accurate descriptions of solvent basicity across various chemical areas (Catalán et al., 1996).

Photorelease of Neuroactive Amino Acids

In biological experiments, 1-Methyl-5-nitroindoline derivatives have been used for the rapid release of neuroactive amino acids. These compounds, particularly effective in flash photolysis, have improved the efficiency of photorelease in biological systems (Papageorgiou et al., 2004).

Electron Paramagnetic Resonance (EPR) Oximetry

Isoindoline nitroxides, related to 1-Methyl-5-nitroindoline, have been evaluated as potential EPR oximetry probes in viable biological systems. They exhibit low cytotoxicity, moderate rates of biological reduction, and favorable EPR characteristics, making them suitable for various biological studies (Khan et al., 2011).

properties

IUPAC Name

1-methyl-5-nitro-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTWOKSFYDNPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171980
Record name 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitroindoline

CAS RN

18711-25-6
Record name 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-2,3-dihydro-1H-indole (1 g, 6.09 mmol) in acetone (12 ml) was added powdered potassium hydroxide (1.7 g, 30.45 mmol), followed by methyl iodide (1.2 g, 9.14 mmol) and stirred overnight at ambient temperature. The solvent was evaporated under vacuum to give a residue, to which water was added and the product extracted with ethyl acetate. Drying and concentration of the organic layer yielded 1-methyl-5-nitro-2,3-dihydro-1H-indole (1 g, 92%) as solid.
Quantity
1 g
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1.7 g
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12 mL
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1.2 g
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Synthesis routes and methods II

Procedure details

To 5-nitroindoline (1.0 g, 6.1 mmol) in acetone (12 ml), powdered potassium hydroxide (1.7 g, 30.5 mmol, 5 eq) was added followed by the addition of methyl iodide (1.2 g, 9.1 mmol, 1.5 eq) at 0° C. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and water was added and the compound was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to dryness to yield 1-methyl-5-nitro-2,3-dihydro-1H-indole (1.0 g, 92%). The crude compound was used in the next stage without purification.
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1 g
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1.7 g
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12 mL
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1.2 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

25 ml of anhydrous DMF is introduced into a 150 ml three-necked flask, under an inert atmosphere, followed by 0.84 g (21 mmole) of 60% NaH. The reaction mixture is cooled down using an ice bath before the dropwise addition of a solution of 3.28 g (20 mmole) of 5-nitroindoline in 5 ml of anhydrous DMF. Once this addition is complete, agitation is maintained for 1 hour at 23° C., before the dropwise introduction of a solution of 1.31 ml (21 mmole) of MeI in 5 ml of anhydrous DMF. Agitation is maintained for 15 hours at 23° C. The reaction is finally neutralized, at 0° C., with 20 ml of a saturated solution of NH4Cl. The reaction mixture is then diluted with 20 ml of water and 50 ml of AcOEt. After decantation, the organic phase is washed successively with 20 ml of water, 20 ml of brine, dried over magnesium sulphate, filtered and concentrated under vacuum. A dark yellow powder is obtained.
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0.84 g
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25 mL
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3.28 g
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5 mL
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1.31 mL
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5 mL
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20 mL
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-5-nitroindoline
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Reactant of Route 6
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Citations

For This Compound
126
Citations
J Catalán, C Díaz, V López, P Pérez… - Liebigs …, 1996 - Wiley Online Library
… The results presented in this work allow us to conclude that the probe 5-nitroindoline and its honiomorph 1methyl-5-nitroindoline can be used to construct a general solvent hydrogen-…
J Catalán, JC Del Valle - ACS omega, 2018 - ACS Publications
… The molecule 1-methyl-5-nitroindoline (MNI) demonstrates to be a suitable probe to detect the change of structure of liquid water by varying temperature. The relationship of the peak …
Number of citations: 6 pubs.acs.org
JC de Jesus, PAR Pires, R Mustafa, N Riaz… - RSC …, 2017 - pubs.rsc.org
… We used the solvatochromic probes 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (WB) and 5-nitroindoline, 1-methyl-5-nitroindoline to determine the solvent polarity, E T (WB…
Number of citations: 17 pubs.rsc.org
J Catalán, JA Gonzalo - Chemical Physics Letters, 2017 - Elsevier
… betaine (DTBSB)/o-tert-butylstilbazolium betaine (TBSB) is used, and for the HBA (hydrogen-bonded acceptor) solvent basicity the pair 5-nitroindoline (NI)/1-methyl-5-nitroindoline (MNI)…
Number of citations: 14 www.sciencedirect.com
J Catalán, C Díaz - European journal of organic chemistry, 1999 - Wiley Online Library
… π* transition 1-methyl-5-nitroindoline (MNI) and encompasses values between 1 for tetramethylguanidine and 0 for the gas phase. when estimating solvent acidities; this can be …
J Catalán, C Díaz, F García-Blanco - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… The SB scale is based on the solvatochromism of the probe 5-nitroindoline and its homomorph 1-methyl-5-nitroindoline; SB values range from 0 for the gas phase to 1 for …
Number of citations: 52 pubs.rsc.org
J Catalán, C Reichardt - The Journal of Physical Chemistry A, 2017 - ACS Publications
… characteristics but of smaller size (eg, 1-methyl-5-nitroindoline, MNI) to facilitate its dissolution in … (NI)/1-methyl-5-nitroindoline (MNI) probe/homomorph couple for its HBA basicity. (16)…
Number of citations: 6 pubs.acs.org
J Catalán, J Palomar, C Díaz… - The Journal of Physical …, 1997 - ACS Publications
… The SB scale was derived from UV-vis measurements of the first electronic transition for the probe 5-nitroindoline (NI) and its homomorph 1-methyl-5-nitroindoline (MNI), and …
Number of citations: 60 pubs.acs.org
C Laurence, S Mansour, D Vuluga… - The Journal of …, 2021 - ACS Publications
… We conclude that the 5-nitroindoline/1-methyl-5-nitroindoline pair is a good indicator for nonamphiprotic solvents but is not a general pair of indicators since it cannot satisfactorily deal …
Number of citations: 17 pubs.acs.org
J Catalán - Journal of Physical Organic Chemistry, 2021 - Wiley Online Library
… In 1996, the HBASB [ 10 ] basicity scale was designed to measure the solvent basicity, using the homomorphic pair formed by 5-nitroindoline (NI) and 1-Methyl-5-nitroindoline (MNI). In …
Number of citations: 7 onlinelibrary.wiley.com

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